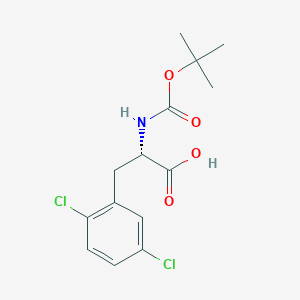![molecular formula C5H7N3O B6210027 N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine CAS No. 42849-82-1](/img/new.no-structure.jpg)
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like acetonitrile . The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
科学的研究の応用
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
作用機序
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which is crucial for its biological activity. This binding can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
N-[(1-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine: This compound has a similar structure but with the methylidene group attached at a different position on the imidazole ring.
2-bromo-1-methyl-1H-imidazole: This compound features a bromine atom substituted on the imidazole ring, which can significantly alter its reactivity and applications.
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
42849-82-1 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



